4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol
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Overview
Description
Methanone, (5-chloro-2-hydroxyphenyl)phenyl-, oxime, (E)- is a chemical compound with the molecular formula C13H10ClNO2. It is also known by other names such as 5-chloro-2-hydroxybenzophenone oxime. This compound is characterized by the presence of an oxime group (-C=N-OH) attached to a benzophenone structure, which includes a phenyl group and a 5-chloro-2-hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-hydroxyphenyl)phenyl-, oxime, (E)- typically involves the reaction of 5-chloro-2-hydroxybenzophenone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-chloro-2-hydroxyphenyl)phenyl-, oxime, (E)- undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to amines.
Substitution: The phenyl and chlorophenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
Methanone, (5-chloro-2-hydroxyphenyl)phenyl-, oxime, (E)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of UV absorbers and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methanone, (5-chloro-2-hydroxyphenyl)phenyl-, oxime, (E)- involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2-hydroxyphenyl)phenyl-
- Methanone, [5-chloro-2-(methylamino)phenyl]phenyl-
- Methanone, (2,4-dihydroxyphenyl)phenyl-
Uniqueness
Methanone, (5-chloro-2-hydroxyphenyl)phenyl-, oxime, (E)- is unique due to the presence of both the oxime group and the 5-chloro-2-hydroxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
4-chloro-2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]phenol |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-7-12(16)11(8-10)13(15-17)9-4-2-1-3-5-9/h1-8,16-17H/b15-13+ |
InChI Key |
OMPLYQXUVONCER-FYWRMAATSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N\O)/C2=C(C=CC(=C2)Cl)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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